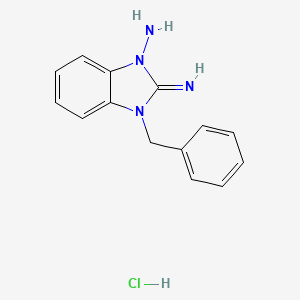

![molecular formula C22H19N3O3S B2983170 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione CAS No. 902503-31-5](/img/no-structure.png)

6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione” is a quinazoline derivative. Quinazoline is a class of organic compounds that are bicyclic, consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring . The compound has methoxy groups at the 6th and 7th positions, an amino group attached to a phenoxyphenyl group at the 4th position, and a thione group at the 2nd position.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their potential as anticancer agents. They are known to inhibit various cancer cell lines and have been the basis for several approved antitumor drugs such as erlotinib and gefitinib .

Antimicrobial Properties

These compounds exhibit a broad range of activities including antibacterial, antifungal, and antiviral effects. This makes them valuable in the development of new antimicrobial agents .

Cardiovascular Applications

Some quinazoline derivatives are used as diuretics, vasodilators, and antihypertensive agents, indicating their potential in treating cardiovascular diseases .

Neurological Disorders

They also show promise in treating neurological conditions due to their anticonvulsant and sedative properties .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of quinazoline derivatives make them candidates for the development of new pain relief medications .

Antidiabetic Activity

There is evidence to suggest that quinazoline derivatives can be effective in managing diabetes, adding another important application to their profile .

Mechanism of Action

Target of Action

Quinazoline derivatives are known to have antiproliferative activities against human cancer cell lines .

Mode of Action

It is known that quinazoline derivatives can inhibit the colony formation and migration of cancer cells . They can also induce apoptosis of cancer cells and cause cell cycle arrest at the G1-phase .

Biochemical Pathways

It is known that quinazoline derivatives can affect various biochemical pathways related to cell proliferation, migration, and apoptosis .

Result of Action

The result of the action of 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione is the inhibition of the proliferation of cancer cells . It can also induce apoptosis of cancer cells and cause cell cycle arrest at the G1-phase .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione involves the reaction of 2-amino-5-methoxybenzoic acid with 4-phenoxyaniline to form 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-one, which is then converted to the desired thione derivative using Lawesson's reagent.", "Starting Materials": [ "2-amino-5-methoxybenzoic acid", "4-phenoxyaniline", "Lawesson's reagent" ], "Reaction": [ "Step 1: 2-amino-5-methoxybenzoic acid is reacted with 4-phenoxyaniline in the presence of a coupling agent such as EDCI or DCC to form 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-one.", "Step 2: The resulting quinazoline-2(1H)-one is then treated with Lawesson's reagent, which is a mixture of elemental sulfur and phosphorus pentasulfide, to form the desired 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione.", "Step 3: The crude product is purified by column chromatography using a suitable solvent system to obtain the pure compound." ] } | |

CAS RN |

902503-31-5 |

Molecular Formula |

C22H19N3O3S |

Molecular Weight |

405.47 |

IUPAC Name |

6,7-dimethoxy-4-(4-phenoxyanilino)-1H-quinazoline-2-thione |

InChI |

InChI=1S/C22H19N3O3S/c1-26-19-12-17-18(13-20(19)27-2)24-22(29)25-21(17)23-14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,23,24,25,29) |

InChI Key |

PVKVWVPOSOSYQU-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2983090.png)

![2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2983092.png)

![6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2983093.png)

![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2983098.png)

![ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2983101.png)

![Ethyl 4-[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2983104.png)

![3-(4-Chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2983109.png)